6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. The starting materials often include 5-nitro-2-furaldehyde, phenylethylamine, and thiourea. The synthesis may proceed through the formation of intermediate compounds such as hydrazones and thiosemicarbazides, followed by cyclization reactions to form the triazolothiadiazole ring system.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The phenylethylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield a variety of functionalized triazolothiadiazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, triazolothiadiazoles have been studied for their potential as antimicrobial, antifungal, and anticancer agents. The presence of the nitrofuryl group in this compound suggests it may have similar biological activities.
Medicine
Medicinally, compounds like 6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are investigated for their potential therapeutic effects. They may act as enzyme inhibitors or interact with specific molecular targets in the body.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may also make it useful in the design of sensors or catalysts.
Mechanism of Action
The mechanism of action of 6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole likely involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolothiadiazoles and nitrofuryl derivatives. Examples include:
- 3-(5-Nitro-2-furyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
- 6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
What sets 6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the phenylethylsulfanyl group could influence its interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C16H13N5O3S2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
6-(5-nitrofuran-2-yl)-3-(2-phenylethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13N5O3S2/c22-21(23)14-7-6-12(24-14)15-19-20-13(17-18-16(20)26-15)10-25-9-8-11-4-2-1-3-5-11/h1-7H,8-10H2 |
InChI Key |
CNAGDLXCEMKFRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSCC2=NN=C3N2N=C(S3)C4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
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